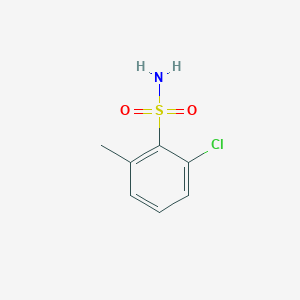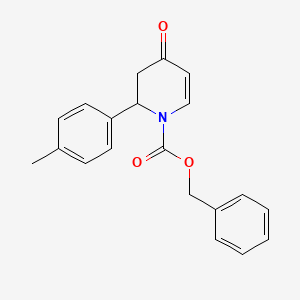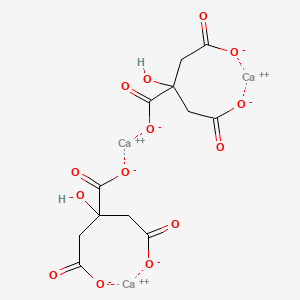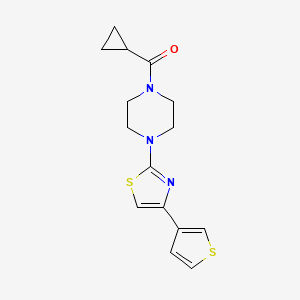
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic chemical compound that belongs to the purine derivative family. It’s a fascinating compound often used in research due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. The initial step usually requires the alkylation of purine to introduce the 3-allyloxy-2-hydroxypropyl group. This step is followed by a series of reactions, including amination and methylation, to obtain the final structure. These reactions generally occur under mild conditions, ensuring the integrity of the compound throughout the synthesis process.
Industrial Production Methods
While the laboratory synthesis provides a pathway for small-scale production, industrial production requires scaling up these reactions. This typically involves optimizing reaction conditions such as temperature, pressure, and catalysts to improve yield and purity. Continuous flow chemistry may also be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form a carbonyl group, and the amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Typical conditions for these reactions include ambient temperature and atmospheric pressure, although specific conditions may vary depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
This compound has a broad spectrum of applications in scientific research:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Explored for its potential biological activities, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic effects, particularly in cancer research.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound varies with its application. In biological systems, it may inhibit specific enzymes by binding to their active sites, thus interfering with normal cellular processes. The interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the pathways involved.
Comparaison Avec Des Composés Similaires
Compared to other purine derivatives, this compound stands out due to its unique substitution pattern and the presence of both allyloxy and dimethylamino groups. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, but with different functional groups.
Theobromine (3,7-dimethylxanthine): : Similar structure but lacks the specific substitutions found in our compound.
Adenosine: : Naturally occurring nucleoside with a purine base but different overall structure and function.
Propriétés
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4/c1-5-8-26-10-11(23)9-22-12-13(21(4)16(25)19-14(12)24)18-15(22)17-6-7-20(2)3/h5,11,23H,1,6-10H2,2-4H3,(H,17,18)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHYSHPMGJAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2430274.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)

![1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430281.png)
![1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2430284.png)

![3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride](/img/structure/B2430286.png)
![N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide](/img/structure/B2430289.png)


